An In-depth Technical Guide to 1-(Benzo[d]dioxol-5-yl)butan-1-one (CAS: 63740-97-6)
An In-depth Technical Guide to 1-(Benzo[d]dioxol-5-yl)butan-1-one (CAS: 63740-97-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Benzo[d]dioxol-5-yl)butan-1-one, a key chemical intermediate in the synthesis of various psychoactive compounds. This document outlines its chemical and physical properties, detailed synthesis protocols, and analytical characterization methods. Furthermore, it explores the pharmacological context of its derivatives, providing insights into their mechanisms of action.
Chemical and Physical Properties
1-(Benzo[d]dioxol-5-yl)butan-1-one is a synthetic ketone featuring a benzodioxole moiety.[1] This structural feature is common in numerous naturally occurring and synthetic molecules with a wide range of biological activities.[1] The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 63740-97-6 | |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| IUPAC Name | 1-(1,3-Benzodioxol-5-yl)butan-1-one | [1] |
| Appearance | Varies (often a crystalline solid or oil) | [1] |
| Purity | ≥98% (Min, GC) | [3] |
| Moisture Content | ≤0.5% Max | [3] |
Synthesis of 1-(Benzo[d]dioxol-5-yl)butan-1-one
The primary route for the synthesis of 1-(Benzo[d]dioxol-5-yl)butan-1-one is the Friedel-Crafts acylation of 1,3-benzodioxole.[1] This electrophilic aromatic substitution involves the reaction of 1,3-benzodioxole with a butanoylating agent, such as butanoyl chloride or butyric anhydride, in the presence of a Lewis acid catalyst.[1]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,3-Benzodioxole
-
Butanoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Add butanoyl chloride dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, add 1,3-benzodioxole dropwise, maintaining the temperature below 5°C.
-
Once the addition of 1,3-benzodioxole is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 1-(Benzo[d]dioxol-5-yl)butan-1-one can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Workflow: Friedel-Crafts Acylation and Purification
Caption: Workflow for the synthesis and purification of 1-(Benzo[d]dioxol-5-yl)butan-1-one.
Chemical Reactivity and Derivatization
1-(Benzo[d]dioxol-5-yl)butan-1-one serves as a versatile precursor for the synthesis of more complex molecules, particularly substituted cathinones and phenethylamines.[1]
α-Bromination
The ketone can undergo α-bromination to yield 1-(benzo[d][3][4]dioxol-5-yl)-2-bromobutan-1-one, a key intermediate for further functionalization.[4]
Experimental Protocol: α-Bromination
Materials:
-
1-(Benzo[d]dioxol-5-yl)butan-1-one
-
Bromine
-
Acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Dissolve 1-(benzo[d]dioxol-5-yl)butan-1-one in acetic acid.[4]
-
Add a solution of bromine in acetic acid dropwise to the reaction mixture.[4]
-
Stir the mixture at room temperature for two hours.[4]
-
Remove the acetic acid under high vacuum.[4]
-
Add water to the residue and extract the mixture with dichloromethane.[4]
-
Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.[4]
-
Dry the dichloromethane solution over Na₂SO₄, filter, and concentrate under vacuum.[4]
-
Purify the crude product by chromatography on silica gel using 5% ethyl acetate in hexane to give 1-(benzo[d][3][4]dioxol-5-yl)-2-bromobutan-1-one.[4]
Reductive Amination
The ketone functionality can be converted to an amine via reductive amination. This process involves the reaction with an amine to form an imine or enamine intermediate, followed by reduction to the corresponding amine.[1] For instance, reaction with methylamine followed by reduction would yield N-methyl-1-(benzo[d]dioxol-5-yl)butan-1-amine.[1]
Analytical Characterization
Spectroscopic methods are essential for the structural elucidation of 1-(Benzo[d]dioxol-5-yl)butan-1-one.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum shows characteristic signals for the protons on the aromatic ring of the benzodioxole group, typically as multiplets in the downfield region (around 6.8-7.5 ppm).[1] The protons of the butanoyl chain will appear in the upfield region.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butanoyl chain.
-
Pharmacological Context of Derivatives
While 1-(Benzo[d]dioxol-5-yl)butan-1-one itself is primarily an intermediate, its derivatives, particularly substituted cathinones and phenethylamines, exhibit significant pharmacological activity. These compounds are known to interact with monoamine neurotransmitter systems in the brain.[4][5][6][7]
The general mechanism of action for many of these derivatives involves the modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[7] They can act as either reuptake inhibitors, blocking the removal of neurotransmitters from the synapse, or as releasing agents, promoting the non-vesicular release of neurotransmitters.[7]
Representative Signaling Pathway of Derivatives
Caption: General mechanism of action of substituted cathinone and phenethylamine derivatives.
Conclusion
1-(Benzo[d]dioxol-5-yl)butan-1-one is a significant chemical entity, primarily valued as a versatile intermediate in the synthesis of pharmacologically active compounds. A thorough understanding of its synthesis, characterization, and the biological activities of its derivatives is crucial for researchers in the fields of medicinal chemistry, pharmacology, and drug development. This guide provides a foundational repository of technical information to support further research and development efforts.
References
- 1. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]
- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted cathinone - Wikipedia [en.wikipedia.org]
- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride | 17762-90-2 [smolecule.com]
- 6. Phenethylamines: Dopamine Release and Duration of Action [spiritpharmacist.com]
- 7. researchgate.net [researchgate.net]
